1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound featuring a seven-membered azepane ring substituted with a phenyl group at the 3-position and a pyrrol-1-yl group attached to the ethanone moiety. The azepane ring introduces conformational flexibility, which may influence binding interactions in biological systems, while the pyrrole and phenyl groups contribute aromaticity and polarity. This compound’s uniqueness lies in its hybrid heterocyclic architecture, combining nitrogen-containing rings (azepane and pyrrole) with a ketone functional group.
Properties
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(15-19-11-6-7-12-19)20-13-5-4-10-17(14-20)16-8-2-1-3-9-16/h1-3,6-9,11-12,17H,4-5,10,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWSNLALNZZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Expansion via Beckmann Rearrangement
A validated approach to azepane synthesis involves the Beckmann rearrangement of cyclohexanone oxime derivatives. For enantioselective 3-phenylazepane synthesis:
- Cyclohexanone oxime formation : Cyclohexanone reacts with hydroxylamine to form the oxime.
- Beckmann rearrangement : Treatment with concentrated sulfuric acid induces rearrangement to ε-caprolactam (7-membered lactam).
- Reduction : Catalytic hydrogenation (e.g., LiAlH4) reduces the lactam to azepane.
- Phenyl introduction : Directed ortho-metalation (DoM) using n-BuLi and subsequent quenching with phenyl electrophiles (e.g., PhB(OH)2) installs the phenyl group at C3. Asymmetric induction may employ chiral ligands or enzymatic resolution.
Alternative: Reductive Amination of Cyclic Ketones
Cyclohexanone derivatives bearing a phenyl group at C3 undergo reductive amination with ammonia or primary amines. For example:
$$
\text{3-Phenylcyclohexanone} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Phenylazepane}
$$
This method bypasses lactam intermediates but requires precise control over stereochemistry.
Synthesis of 2-(1H-Pyrrol-1-yl)Acetyl Electrophiles
Friedel-Crafts Acylation of Pyrrole
Despite pyrrole’s moderate reactivity, Lewis acid-mediated acylation (e.g., AlCl3) with chloroacetyl chloride yields 2-chloroacetylpyrrole:
$$
\text{Pyrrole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} 2\text{-(1H-Pyrrol-1-yl)acetyl chloride}
$$
This electrophile serves as a key intermediate for subsequent alkylation.
Oxidation of 2-(1H-Pyrrol-1-yl)Ethanol
Alternative routes involve oxidation of 2-(1H-pyrrol-1-yl)ethanol to the corresponding ketone:
$$
\text{2-(1H-Pyrrol-1-yl)ethanol} \xrightarrow{\text{PCC}} 2\text{-(1H-Pyrrol-1-yl)acetaldehyde} \quad (\text{further oxidized to acetyl derivative})
$$
However, over-oxidation risks necessitate careful stoichiometric control.
Fragment Coupling Strategies
Nucleophilic Substitution (SN2)
3-Phenylazepane’s secondary amine attacks 2-chloroacetylpyrrole in a polar aprotic solvent (e.g., DMF) with K2CO3 as base:
$$
\text{3-Ph-Azepane} + \text{ClCH}_2\text{CO-Pyrrole} \rightarrow \text{Target Compound} + \text{HCl}
$$
This method favors tertiary amine formation but requires activated leaving groups and steric accessibility.
Reductive Amination
Condensation of 3-phenylazepane with 2-(1H-pyrrol-1-yl)acetaldehyde under reductive conditions (NaBH3CN or H2/Pd-C) forms the C–N bond:
$$
\text{3-Ph-Azepane} + \text{OCH}2\text{CO-Pyrrole} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
This route avoids harsh alkylation conditions but demands aldehyde stability.
Stereochemical Considerations
The (3S)-configuration in the azepane ring necessitates enantioselective synthesis. Strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands during DoM.
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates.
Purification and Characterization
Post-synthesis, purification via column chromatography (SiO2, ethyl acetate/hexane) and recrystallization ensures product integrity. Characterization relies on:
- NMR : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm regiochemistry and stereochemistry.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (C18H22N2O).
- HPLC : Chiral columns assess enantiomeric excess.
Scalability and Industrial Relevance
While lab-scale syntheses prioritize precision, industrial routes may optimize:
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) for reductive steps.
- Solvent recovery : DMF or THF recycling via distillation.
- Cost-effective electrophiles : Bulk synthesis of chloroacetylpyrrole derivatives.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl and pyrrole groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Building Block for Synthesis : 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone serves as a precursor for synthesizing more complex molecules. Its unique structure facilitates the formation of various derivatives through reactions such as:
- Friedel-Crafts alkylation : Used to introduce additional aromatic groups.
- Condensation reactions : Useful for forming larger cyclic compounds.
| Reaction Type | Example Reaction | Product Formed |
|---|---|---|
| Friedel-Crafts alkylation | Azepane + Benzene | Phenyl-substituted azepane |
| Condensation | Azepane + Pyrrole derivative | Larger heterocyclic compounds |
Biology
Ligand in Biochemical Assays : The compound has potential applications as a ligand in biochemical assays due to its ability to interact with biological targets. Its structure may allow it to bind selectively to certain receptors or enzymes, facilitating studies on enzyme kinetics and receptor-ligand interactions.
Molecular Probes : It can be utilized as a probe in molecular biology studies, aiding in the investigation of cellular pathways and mechanisms.
Medicine
Pharmacological Properties : Research into the pharmacological properties of this compound indicates potential therapeutic applications. Preliminary studies suggest it may exhibit:
- Antidepressant activity : Due to structural similarities with known antidepressants.
- Anti-inflammatory effects : Potentially useful in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on serotonin reuptake inhibition, revealing promising results comparable to established antidepressants. The compound's ability to modulate serotonin levels suggests its potential as a treatment for depression.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in anti-inflammatory therapies.
Industrial Applications
The compound also finds utility in the industrial sector:
Chemical Manufacturing : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
2.1. JWH Series (Indole-Based Ethanones)
- Examples: JWH-250, JWH-302, JWH-201 (C₂₂H₂₅NO₂) .
- Structural Differences: Core Ring: Indole (bicyclic) vs. azepane (monocyclic). Substituents: Methoxyphenyl groups at varying positions vs. 3-phenylazepane.
- Functional Implications: The indole core in JWH compounds is associated with cannabinoid receptor agonism, while the azepane in the target compound may offer distinct receptor-binding profiles due to increased flexibility.
2.2. 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone (CAS 22106-37-2)
- Structure: Features a para-substituted pyrrole-phenyl-ethanone framework .
- Comparison: Core Similarity: Shared pyrrole-ethanone motif. Key Difference: Lacks the azepane ring, reducing steric bulk and conformational flexibility.
- Applications : Used as a pharmaceutical intermediate, suggesting the target compound may have analogous synthetic utility but modified reactivity due to the azepane ring.
2.3. Hydroxy-Pyrrole Derivatives (e.g., 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone)
- Structure : Hydroxyl group on the pyrrole ring (DTXSID101291655) .
- Comparison: Functional Groups: Hydroxyl vs. unsubstituted pyrrole in the target compound.
2.4. Isoxazoline Derivatives (Compounds IS 01-10)
- Structure: Synthesized from 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone chalcones .
- Comparison :
- Core Heterocycle : Isoxazoline (five-membered ring with O and N) vs. azepane.
- Applications : Isoxazolines are evaluated for antimicrobial activity, highlighting the role of heterocyclic diversity in bioactivity.
Research Findings and Implications
Synthetic Accessibility : The target compound’s azepane ring may require multi-step synthesis, contrasting with simpler chalcone-derived isoxazolines or one-pot indole formations in JWH compounds .
Biological Relevance: The absence of methoxy or alkyl chains (cf.
Thermodynamic Stability : The azepane’s seven-membered ring may introduce strain compared to six-membered piperidine analogs, impacting stability and reactivity .
Limitations and Contradictions
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the evidence, necessitating theoretical extrapolation.
- Structural vs. Functional Divergence : While JWH compounds are bioactive, the target compound’s azepane-pyrrole hybrid may exhibit unrelated pharmacological profiles.
Biological Activity
The compound 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula: C16H18N2O
- Molecular Weight: 254.33 g/mol
- IUPAC Name: this compound
Structural Features
The molecule features an azepane ring fused with a phenyl group and a pyrrole moiety, which are known to contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various pharmacological activities, including:
- Antidepressant Activity: Compounds with structural similarities have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Antinociceptive Effects: Studies suggest that similar structures can influence pain pathways, potentially offering analgesic properties.
The biological activity of this compound may be attributed to:
- Receptor Binding: Interaction with serotonin (5-HT) and dopamine receptors may mediate its effects on mood and pain perception.
- Inhibition of Enzymes: Some derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined a series of pyrrole derivatives, including compounds related to This compound . The results demonstrated significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin and norepinephrine in the brain .
Study 2: Analgesic Properties
Another investigation focused on the analgesic potential of azepane derivatives. The study reported that compounds similar to the target molecule exhibited dose-dependent pain relief in acute pain models, suggesting a viable pathway for developing new analgesics .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antinociceptive | Dose-dependent pain relief | |
| Enzyme Inhibition | MAO inhibition |
Structural Comparison with Related Compounds
| Compound Name | Structure Type | Molecular Weight |
|---|---|---|
| This compound | Azepane derivative | 254.33 g/mol |
| 2-Acetylpyrrole | Pyrrole derivative | 109.13 g/mol |
| 3-(1H-Pyrrol-2-yl)propanenitrile | Pyrrole derivative | 135.16 g/mol |
Q & A
Q. What are the key structural features of 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and how do they influence its chemical reactivity?
Answer: The compound features:
- A 7-membered azepane ring with a phenyl group at the 3-position, introducing steric bulk and hydrophobic interactions.
- A pyrrole moiety linked via an ethanone bridge, contributing π-electron density and hydrogen-bonding potential.
- Conformational flexibility in the azepane ring, enabling adaptability in binding to biological targets.
Reactivity Drivers:
- The pyrrole’s electron-rich aromatic system facilitates electrophilic substitution (e.g., halogenation at the β-position).
- The ethanone carbonyl group participates in nucleophilic additions or condensations.
- Steric hindrance from the phenyl group may slow reactions at the azepane nitrogen .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
| Technique | Key Data Points | Purpose |
|---|---|---|
| 1H/13C NMR | - Azepane NH: δ 2.8–3.2 ppm (broad) - Pyrrole protons: δ 6.5–7.0 ppm - Ethanone carbonyl: δ 200–210 ppm | Confirm regiochemistry and purity |
| IR Spectroscopy | - C=O stretch: ~1700 cm⁻¹ - N-H bend: ~1600 cm⁻¹ | Identify functional groups |
| HRMS | Exact mass (e.g., C₁₉H₂₂N₂O: 294.1732) | Verify molecular formula |
| HPLC | Retention time and ≥95% purity | Assess synthetic yield and impurities |
Methodology: Use deuterated chloroform (CDCl₃) for NMR and reverse-phase C18 columns for HPLC .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis when intermediates are unstable?
Answer: Critical Parameters:
- Temperature Control : Perform azepane ring closure at −20°C to prevent decomposition.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (improves aryl-pyrrole linkage yield by 30%).
- Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., Grignard additions).
Case Study:
| Step | Issue | Solution | Yield Improvement |
|---|---|---|---|
| Azepane Formation | Low cyclization efficiency | Use DIPEA as a base in DMF | 45% → 72% |
| Ethanone Bridging | Competing side reactions | Switch solvent to anhydrous THF | 50% → 85% |
Purification: Employ flash chromatography (hexane:EtOAc gradient) and recrystallization (ethyl acetate/hexane) .
Q. How to resolve contradictions in reported biological activity data across assays?
Answer: Methodological Framework:
Assay Replication : Standardize cell lines (e.g., HEK293 for receptor binding) and incubation times (24–48 h).
Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify degradation (t₁/₂ < 30 min suggests rapid clearance).
Target Validation : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to serotonin receptors (e.g., 5-HT2A).
Example Contradiction:
- Reported IC₅₀ : 10 μM (enzymatic assay) vs. 50 μM (cell-based assay).
- Resolution : Measure free compound concentration via equilibrium dialysis; adjust for protein binding effects .
Q. Which computational strategies predict interactions with neurological targets?
Answer: Protocol:
Molecular Docking : Use AutoDock Vina with 5-HT2A receptor (PDB: 6A93). Prioritize poses where:
- The azepane phenyl group occupies the hydrophobic pocket (residues Phe340, Leu362).
- Pyrrole forms π-stacking with Trp336.
MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability.
QSAR Models : Train on analogs with measured LogP (2.5–4.0 optimal for blood-brain barrier penetration).
Key Finding: Substituents at the azepane 3-position modulate selectivity over dopamine receptors .
Q. How to analyze electronic effects of substituents on reaction pathways?
Answer: Experimental Design:
- Hammett Analysis : Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups on the phenyl ring.
- Kinetic Studies : Compare rates of pyrrole bromination (e.g., Br₂ in CH₂Cl₂ at 0°C).
Data Interpretation:
| Substituent | σ (Hammett) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -NO₂ | +0.78 | 0.12 |
| -OCH₃ | −0.27 | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
